N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-4-2-5-19(14-17)24-9-11-25(12-10-24)31(27,28)13-3-8-23-22(26)18-6-7-20-21(15-18)30-16-29-20/h2,4-7,14-15H,3,8-13,16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQAQEYBMODYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol with formaldehyde. The piperazine ring is then introduced via a nucleophilic substitution reaction, where m-tolylpiperazine is reacted with an appropriate sulfonyl chloride derivative. The final step involves coupling the sulfonyl propyl chain to the benzo[d][1,3]dioxole core using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of high-throughput screening methods to identify the most efficient reaction conditions. Additionally, the use of green chemistry principles, such as solvent recycling and the reduction of hazardous reagents, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety would yield quinone derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm these findings.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The piperazine ring and benzo[d][1,3]dioxole moiety allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context, but it is believed to affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacological Differences
Norbo-25 and Norbo-26
Structural Features :
- Core : Bicyclo[2.2.1]hept-5-ene-2-carboxamide instead of benzo[d][1,3]dioxole-5-carboxamide.
- Substituents : A benzodioxole-methyl group on piperazine, lacking the sulfonylpropyl and m-tolyl groups.
Pharmacological Insights :
- Norbo-25/26 were evaluated as serotoninergic ligands via docking studies, showing moderate affinity for serotonin receptors. The absence of the m-tolyl group could diminish selectivity for specific serotonin receptor subtypes .
Compound 74
Structural Features :
- Core : Benzo[d][1,3]dioxole-5-carboxamide linked to a cyclopropane ring.
- Substituents : Includes a thiazol-5-yl group, 4-methoxyphenyl, and pyrrolidin-1-ylbenzoyl moieties.
Pharmacological Insights :
- The thiazol and methoxyphenyl groups suggest divergent targets, possibly enzymes or kinases, rather than serotonin receptors. The cyclopropane ring introduces rigidity, which may improve metabolic stability but reduce solubility compared to the target compound’s sulfonylpropyl linker .
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Structural Features :
- Core : Benzo[d][1,3]dioxole-5-carboxamide.
- Substituents : A linear heptan-4-yl chain instead of the piperazine-sulfonylpropyl group.
Pharmacological Insights :
- The absence of the polar piperazine-sulfonyl group likely limits CNS activity. This compound is cataloged for industrial applications (e.g., fragrances) due to its lipophilic heptyl chain, which enhances solubility in non-polar matrices .
Comparative Data Table
Key Contrasts and Implications
- Piperazine vs. Non-Piperazine Analogs: The target compound’s piperazine-sulfonyl group likely enhances serotonin receptor binding compared to Norbo-25/26 and the heptyl analog.
- Rigidity vs. Flexibility : Compound 74’s cyclopropane may improve stability but limit bioavailability relative to the target compound’s flexible sulfonylpropyl chain.
- Applications: Industrial use of the heptyl analog contrasts with the CNS-focused design of the target compound and Norbo derivatives.
Biological Activity
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzodioxole moiety : Associated with various biological activities including anticancer and antioxidant properties.
- Piperazine ring : Known for its pharmacological versatility, often contributing to the modulation of neurotransmitter systems.
- Sulfonamide group : Enhances solubility and bioactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including the compound . A key study evaluated various benzodioxole derivatives against different cancer cell lines, revealing significant cytotoxic effects.
Table 1: Cytotoxic Activity of Benzodioxole Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|---|
| 2a | Hep3B | 2.5 | Stronger |
| 2b | Hep3B | 8.0 | Weaker |
| Control | Doxorubicin | 1.5 | - |
The compound 2a exhibited a potent inhibitory effect on the Hep3B liver cancer cell line, with an IC50 value significantly lower than that of Doxorubicin, a standard chemotherapy drug. This indicates a promising anticancer activity that warrants further exploration.
The mechanism underlying the anticancer activity involves cell cycle arrest at the G2-M phase. Flow cytometry analyses demonstrated that treatment with compound 2a resulted in a marked decrease in the fraction of cells in the G1 phase and an increase in G2-M phase cells, suggesting an effective disruption of normal cell cycle progression.
Figure 1: Cell Cycle Analysis Post-Treatment with Compound 2a
Cell Cycle Analysis
Anti-inflammatory and Antioxidant Activities
In addition to its anticancer properties, this compound has shown potential anti-inflammatory and antioxidant activities. Studies utilizing in vitro assays (such as the DPPH radical scavenging assay) have indicated that compounds containing benzodioxole moieties can effectively neutralize free radicals.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2a | 85 |
| Trolox | 90 |
The antioxidant activity of compound 2a was comparable to Trolox, a well-known antioxidant standard, indicating its potential utility in mitigating oxidative stress-related disorders.
Case Studies
A notable case study involved the synthesis and evaluation of various benzodioxole derivatives, including this compound). The study reported that these compounds exhibited not only potent anticancer effects but also significant anti-inflammatory properties in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
